molecular formula C18H21N3 B5615649 2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5615649
M. Wt: 279.4 g/mol
InChI Key: BDHWRBUERNLZGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of dimethylamine with various carboxylic acids or esters, followed by cyclization with specific reagents to form the fused pyrazolo[1,5-a]pyrimidine ring. For example, the synthesis of similar compounds has been achieved by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and subsequent saponification (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of hydrogen bonds forming chains or frameworks in the crystalline state. For instance, in closely related compounds, molecules are linked by N—H⋯N hydrogen bonds into chains containing rings, demonstrating the significance of hydrogen bonding in determining the molecular conformation and packing in the solid state (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds exhibit a variety of chemical reactions, including cyclocondensation, Suzuki coupling, and reactions with heterocyclic amidines to synthesize novel derivatives with diverse substituents. These reactions are instrumental in modifying the chemical structure to achieve desired physical and chemical properties. The versatility in chemical reactions underscores the synthetic flexibility and potential for structural diversity within this class of compounds (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents and the molecular conformation. X-ray crystallography studies provide insight into the regioselectivity of reactions and the impact of substitution on the molecular geometry, which in turn affects the physical properties of these compounds (Kaping et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives are characterized by their reactivity towards various organic reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal for the functionalization and diversification of the pyrazolo[1,5-a]pyrimidine core, enabling the synthesis of compounds with targeted chemical properties for potential applications in medicinal chemistry and material science (Buriol et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is not explicitly mentioned in the search results, pyrimidine derivatives have been studied for their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for “2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential biological activities, given the interest in pyrimidine derivatives for their various chemical and biological applications . Additionally, the development of new synthesis methods could also be a potential area of future research .

properties

IUPAC Name

2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-12-10-13(2)21-17(19-12)11-16(20-21)14-6-8-15(9-7-14)18(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWRBUERNLZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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